molecular formula C14H19NO2 B594909 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one CAS No. 1246213-40-0

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one

Cat. No.: B594909
CAS No.: 1246213-40-0
M. Wt: 233.311
InChI Key: UVSSESLOSCZNRP-UHFFFAOYSA-N
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Description

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one is an organic compound with a complex structure that includes an amino group, a tert-butyl group, and a benzofuran core

Scientific Research Applications

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl and amino groups through subsequent reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one is unique due to its specific combination of functional groups and the benzofuran core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the amino group can increase its reactivity and potential for forming hydrogen bonds.

Properties

IUPAC Name

6-amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSSESLOSCZNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2OC1=O)N)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732339
Record name 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246213-40-0
Record name 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium on carbon (wet; 5 wt %) was placed into a round bottomed flask under nitrogen flow. 5-tert-butyl-3,3-dimethyl-6-nitro-benzofuran-2-one (4.7 g, 17.85 mmol) was then added to the vessel. Methanol (120 mL) was then carefully charged to the vessel under nitrogen atmosphere. The vessel was then purged with N2, evacuated, then charged with hydrogen gas. The vessel was evacuated and re-charged with hydrogen gas, and then a continuous hydrogen gas stream was introduced. After completion, the reaction was filtered through Celite® and the cake was washed with MeOH (300 ml). The solvent was removed in vacuo and the product dried under high vacuum to give a white crystalline solid. 1H-NMR (400 MHZ, DMSO-d6) δ 7.05 (s, 1H); 6.48 (s, 1H); 5.02 (s, 2H, NH2); 1.34 (s, 6H); 1.30 (s, 9H)
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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